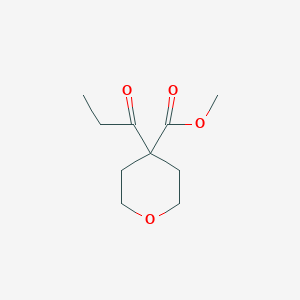![molecular formula C9H16O3 B3388019 2-[(4-Methylcyclohexyl)oxy]acetic acid CAS No. 855933-50-5](/img/structure/B3388019.png)
2-[(4-Methylcyclohexyl)oxy]acetic acid
Vue d'ensemble
Description
2-[(4-Methylcyclohexyl)oxy]acetic acid is a chemical compound with the molecular formula C9H16O3 . It is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol .Molecular Structure Analysis
The molecular structure of this compound consists of a methylcyclohexyl group attached to an acetic acid molecule via an oxygen atom .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 40-41 degrees Celsius . Its molecular weight is 156.22 g/mol .Applications De Recherche Scientifique
MCHA is used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-[(4-Methylcyclohexyl)oxy]acetic acidohexanecarboxylic acid and 2-[(4-Methylcyclohexyl)oxy]acetic acidohexanecarboxylate. In addition, MCHA has been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of free radicals on the human body, as well as the effects of various drugs on the central nervous system.
Mécanisme D'action
MCHA acts as an antioxidant, meaning it can neutralize the damaging effects of free radicals on the human body. Free radicals are highly reactive molecules that can cause damage to cells and tissue. MCHA can bind to these free radicals and prevent them from causing damage. In addition, MCHA has been found to have an inhibitory effect on the activity of enzymes, which may explain its ability to reduce inflammation.
Biochemical and Physiological Effects
MCHA has been found to have a variety of biochemical and physiological effects. In animal studies, MCHA has been found to reduce inflammation and pain, as well as improve wound healing. In addition, MCHA has been found to have anti-cancer effects, as well as anti-diabetic effects. It has also been found to have neuroprotective effects, meaning it can protect the brain from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using MCHA in laboratory experiments is its water solubility, which makes it easy to use in a variety of applications. In addition, MCHA is relatively inexpensive and easy to synthesize. However, there are some limitations to its use. For example, it is not stable at high temperatures, and it is not suitable for use in long-term experiments.
Orientations Futures
There are a variety of potential future directions for the use of MCHA in scientific research. For example, it could be used to study the effects of free radicals on the human body, as well as the effects of various drugs on the central nervous system. In addition, MCHA could be used to study the effects of oxidative stress on the brain and other organs. It could also be used to develop new drugs and treatments for various diseases. Finally, MCHA could be used to improve the synthesis of other compounds, as well as to develop new methods for the synthesis of compounds.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methylcyclohexyl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUYOULOUIQUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



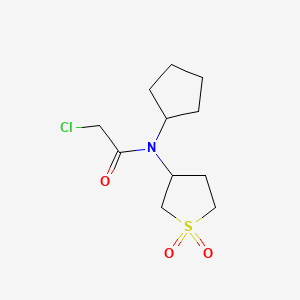
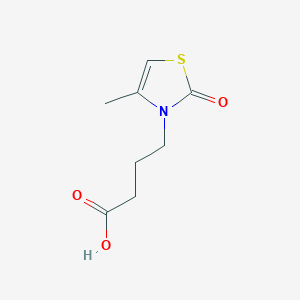
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid](/img/structure/B3387945.png)
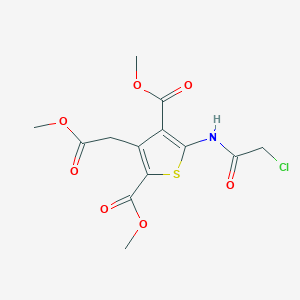

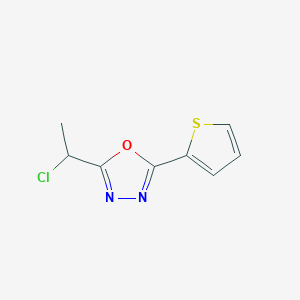

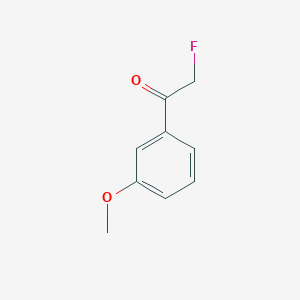
![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)
![Thieno[2',3':4,5]imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3388015.png)
![5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3388023.png)
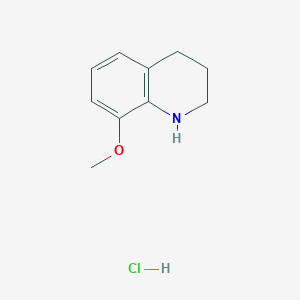
![2-[(3-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388032.png)
